Home > Products > Building Blocks P5215 > {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine - 68820-65-5

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine

Catalog Number: EVT-2917095
CAS Number: 68820-65-5
Molecular Formula: C22H18N4
Molecular Weight: 338.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine is a complex organic molecule that belongs to the class of phenylpyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The structure consists of a phenylpyrimidine core linked to an amino group, which enhances its reactivity and biological interactions.

Source

This compound is synthesized through various chemical methods, utilizing starting materials that include amines and pyrimidine derivatives. It is often studied for its potential as a biological probe and therapeutic agent against specific targets in cellular pathways.

Classification

The compound can be classified under:

  • Chemical Class: Phenylpyrimidine derivatives
  • Biological Activity: Potential inhibitors of enzymes such as beta-secretase 1, which is involved in Alzheimer’s disease pathology.
Synthesis Analysis

Methods

The synthesis of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine typically involves several key steps:

  1. Formation of the Phenylpyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors. Commonly used methods include condensation reactions under acidic or basic conditions.
  2. Introduction of the Amino Group: The phenylpyrimidine intermediate is reacted with an amine to introduce the amino functionality. This step often requires careful control of reaction conditions to ensure selectivity and yield.
  3. Final Modifications: Depending on the desired properties, further modifications such as acetylation may be performed to enhance solubility or biological activity.

Technical Details

The synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity. Techniques like chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine features:

  • A central pyrimidine ring substituted with phenyl groups.
  • An amino group that increases solubility and potential interactions with biological targets.

Data

Key structural data includes:

  • Molecular Formula: C19_{19}H17_{17}N3_{3}
  • Molecular Weight: Approximately 303.36 g/mol
  • Structural representation can be visualized using molecular modeling software for detailed insights into bonding and spatial configuration.
Chemical Reactions Analysis

Reactions

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine can undergo several chemical reactions:

  1. Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
  2. Reduction: Reduction reactions may modify functional groups, enhancing biological activity or altering solubility.
  3. Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Technical Details

The outcomes of these reactions depend on the reagents used and the specific reaction conditions applied, such as temperature and pH levels.

Mechanism of Action

Process

The primary mechanism of action involves interaction with beta-secretase 1, an enzyme implicated in amyloid precursor protein processing in Alzheimer’s disease.

  1. Binding: The compound binds to the active site of beta-secretase 1, inhibiting its activity.
  2. Pathway Modulation: This inhibition leads to reduced production of amyloid-beta peptides, potentially mitigating neurodegenerative processes.

Data

Biochemical assays have demonstrated that compounds similar to {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine exhibit IC50_{50} values in the low micromolar range against beta-secretase 1, indicating significant inhibitory potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of the amino group, making it versatile for further chemical modifications.
Applications

Scientific Uses

The compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Biological Research: As a probe for studying enzyme mechanisms related to Alzheimer’s disease.

Further research is warranted to explore its efficacy and safety profiles in clinical settings, as well as its potential interactions with other biological molecules.

Introduction to {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine in Contemporary Medicinal Chemistry

Role of Bis-Arylpyrimidine Scaffolds in Targeted Drug Discovery

The bis-arylpyrimidine core represents a privileged scaffold in modern kinase inhibitor development due to its geometric versatility and capacity for multi-point molecular recognition. This structural framework enables simultaneous engagement with conserved ATP-binding sites and allosteric pockets in eukaryotic kinases. The compound {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine exemplifies this design principle, featuring two para-aminophenyl extensions that confer distinct pharmacodynamic advantages:

  • Molecular recognition properties: The central pyrimidine nitrogen atoms form critical hydrogen bonds with kinase hinge regions, while the 4-aminophenyl groups enable deep penetration into hydrophobic pockets. This dual-targeting capability was demonstrated in plasmodial kinases PfGSK3 and PfPK6, where analogous 2,4,5-trisubstituted pyrimidines exhibited dual inhibition (IC50 = 8-172 nM) through simultaneous occupancy of adjacent subdomains [1].
  • Structural modularity: Systematic derivatization at the 2-, 4-, and 6-positions permits precise optimization of potency and selectivity. In antimalarial applications, IKK16 (a 2,4-disubstituted precursor) served as the foundation for developing derivatives 23d and 23e, achieving >100-fold selectivity improvements against blood-stage Plasmodium falciparum [1]. The bis-aminophenyl configuration specifically enhances solubility and parasite membrane permeability, addressing key limitations of earlier monocyclic analogues.
  • Kinase inhibition mechanisms: Crystallographic studies reveal that the extended π-conjugated system in bis-arylpyrimidines induces a "DFG-out" conformation in kinases, blocking catalytic activity. This mechanism is exemplified by PfCDPK1 inhibitors where 2,4-diaminopyrimidines with arylurea extensions (e.g., compound 22) achieved submicromolar activity (EC50 = 0.47 μM) through H-bond interactions with Glu151 and gatekeeper residues .

Table 1: Pharmacological Profiles of Representative Bis-Arylpyrimidine Therapeutics

CompoundKinase TargetsBiological ActivitySelectivity IndexKey Structural Features
IKK16 [1]PfGSK3/PfPK6IC50 = 460-570 nMS10(1μM) = 0.102,4-Disubstituted core
23d [1]Dual PfGSK3/PfPK6IC50 = 172/11 nMEC50(Pf3D7) = 552 nM2,4,5-Trisubstitution
23e [1]Dual PfGSK3/PfPK6IC50 = 97/8 nMEC50(Pf3D7) = 1400 nMOptimized lipophilicity
Phenylurea 22 PfCDPK1IC50 = 0.47 μMSI >17 (HepG2)Meta-substituted urea

Rational drug design leveraging this scaffold has progressed through three generations:

  • First-generation analogues featured halogenated aryl groups that improved potency but suffered from cytotoxicity due to human kinase cross-reactivity (e.g., early purine-based inhibitors with S10 > 0.25) [1].
  • Second-generation optimizations introduced polar amino groups that reduced logP values while maintaining target engagement. The 4-aminophenyl motif specifically enhanced water solubility by >50-fold compared to chlorinated analogues, as quantified in hepatic stability assays .
  • Current iterations exploit computational modeling to position the bis-aminophenyl arms for salt bridge formation with conserved glutamic acid residues (Glu154 in PbCDPK1), achieving picomolar affinity in optimized candidates .

Historical Evolution of Aminophenyl-Substituted Pyrimidines as Pharmacophores

The incorporation of aminophenyl substituents into pyrimidine therapeutics represents a strategic response to the limitations of early heterocyclic kinase inhibitors. Historical patent analyses reveal three evolutionary phases:

  • Early empirical modifications (2000-2010): Initial patents disclosed unsubstituted phenylpyrimidines as kinase inhibitors (e.g., WO2003066613), but clinical development was hindered by poor solubility and off-target effects. The pivotal innovation emerged with amino group introduction at the para-position, exemplified by WO2005012262's disclosure of 2-aminophenyl-4-phenylpyrimidines [6]. These compounds demonstrated unexpected gains in cellular permeability and kinase selectivity (CDK2 IC50 < 100 nM), attributed to the amino group's capacity for both H-bond donation and charge transfer interactions.
  • Structure-based design era (2010-2020): Advances in crystallography enabled precise positioning of aminophenyl groups within kinase allosteric sites. Key developments included:
  • Molecular docking validation of internal H-bonding between 4-amino groups and pyrimidine N1 atoms, locking bioactive conformations [3]
  • QSAR analyses establishing optimal ClogP = 2.5-3.5 for antimalarial activity, achieved through balanced hydrophobic/hydrophilic substituents
  • Discovery that bis-aminophenyl configurations enable multivalent kinase engagement, as in compound 21 (EC50 = 0.54 μM) where dual H-bonding to Glu151/154 residues improved residence time 5-fold versus mono-aminophenyl analogues
  • Therapeutic expansion (2020-present): The pharmacophore's versatility enabled applications beyond infectious diseases:
  • c-Kit modulation for oncology (WO2007038669), exploiting the aminophenyl-pyrimidine's affinity for tyrosine kinase allosteric sites [9]
  • Sphingosine kinase inhibition through quinoline-pyrimidine hybrids that mimic PF-543's binding geometry [3]
  • Antiproliferative agents targeting Aurora kinases via conserved salt bridge formation with Asp128 [6]

Table 2: Structural Evolution of Aminophenylpyrimidine Pharmacophores

Evolutionary StageExemplary ModificationsTherapeutic FocusImpact on Drug Properties
Empirical optimization (2000s)4-Aminophenyl at pyrimidine-2-positionCDK inhibition8-fold solubility increase vs. phenyl analogues
Rational design (2010s)Bis-aminophenyl extensionsAntimalarialspEC50 >7.0; microsomal stability >60%
Conformation lockingUrea-linked aminophenyl groupsPfCDPK1 inhibitionSI >20 through reduced human kinase promiscuity
PolypharmacologyHybrid quinoline-pyrimidinesSphK1 inhibitionIC50 = 43.9 μM (vs. 0.016 μM for PF-543)

The pharmacodynamic superiority of bis-aminophenyl configurations is evidenced by direct comparisons: mono-aminophenyl pyrimidines exhibited average human kinase hit rates of 41/468 at 1 μM, while bis-aminophenyl derivatives reduced off-target interactions to <15/468 [1] . This selectivity stems from the compounds' ability to exploit deep, parasite-specific hydrophobic pockets inaccessible to mammalian kinases.

Properties

CAS Number

68820-65-5

Product Name

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine

IUPAC Name

4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline

Molecular Formula

C22H18N4

Molecular Weight

338.414

InChI

InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2

InChI Key

XGENNWJCOQVWER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.